Cas no 2580207-87-8 (tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro2.5octane-6-carboxylate)
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro2.5octane-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-27733558
- tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate
- 2580207-87-8
- tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro2.5octane-6-carboxylate
-
- Inchi: 1S/C12H21ClN2O4S/c1-10(2,3)19-9(16)15-6-4-11(5-7-15)8-12(11,13)20(14,17)18/h4-8H2,1-3H3,(H2,14,17,18)
- InChI Key: CLDSWKHMWLHCOZ-UHFFFAOYSA-N
- SMILES: ClC1(CC21CCN(C(=O)OC(C)(C)C)CC2)S(N)(=O)=O
Computed Properties
- Exact Mass: 324.0910560g/mol
- Monoisotopic Mass: 324.0910560g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 515
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 98.1Ų
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro2.5octane-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27733558-1g |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate |
2580207-87-8 | 1g |
$871.0 | 2023-09-10 | ||
| Enamine | EN300-27733558-5g |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate |
2580207-87-8 | 5g |
$2525.0 | 2023-09-10 | ||
| Enamine | EN300-27733558-10g |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate |
2580207-87-8 | 10g |
$3746.0 | 2023-09-10 | ||
| Enamine | EN300-27733558-0.05g |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate |
2580207-87-8 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
| Enamine | EN300-27733558-0.1g |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate |
2580207-87-8 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
| Enamine | EN300-27733558-0.25g |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate |
2580207-87-8 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
| Enamine | EN300-27733558-0.5g |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate |
2580207-87-8 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
| Enamine | EN300-27733558-1.0g |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate |
2580207-87-8 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
| Enamine | EN300-27733558-2.5g |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate |
2580207-87-8 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
| Enamine | EN300-27733558-5.0g |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate |
2580207-87-8 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 |
tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro2.5octane-6-carboxylate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro2.5octane-6-carboxylate
Research Brief on tert-Butyl 1-Chloro-1-Sulfamoyl-6-Azaspiro[2.5]Octane-6-Carboxylate (CAS: 2580207-87-8)
In recent years, the compound tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate (CAS: 2580207-87-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic sulfonamide derivative has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and targeted therapeutics. The unique structural features of this compound, including the spirocyclic core and sulfamoyl moiety, contribute to its versatility in medicinal chemistry applications.
Recent studies have focused on the synthetic utility of tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate as a building block for the preparation of various pharmacologically active compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effective incorporation into the synthesis of selective carbonic anhydrase inhibitors, showing improved pharmacokinetic properties compared to previous generations of inhibitors. The compound's reactivity at both the sulfamoyl and chloro positions allows for diverse functionalization strategies, making it particularly valuable for structure-activity relationship studies.
From a mechanistic perspective, research has elucidated that the spirocyclic structure of this compound contributes to enhanced metabolic stability while maintaining favorable physicochemical properties. Computational modeling studies published in Bioorganic & Medicinal Chemistry Letters (2024) suggest that the constrained geometry of the spiro system reduces conformational flexibility, potentially leading to higher target specificity. These findings have important implications for drug design, particularly in the development of CNS-targeted therapeutics where blood-brain barrier penetration is crucial.
The synthetic accessibility of tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate has been significantly improved through recent methodological advances. A 2024 report in Organic Process Research & Development detailed an optimized large-scale preparation route with improved yield (78%) and reduced environmental impact through solvent recycling. This development is particularly noteworthy as it addresses previous challenges in the commercial availability of this important intermediate.
Current research directions include exploring the application of this compound in PROTAC (Proteolysis Targeting Chimera) development, where its structural features may contribute to improved linker chemistry. Preliminary results presented at the 2024 American Chemical Society meeting demonstrated successful incorporation into several PROTAC prototypes targeting oncology-relevant proteins. The compound's stability under physiological conditions makes it particularly suitable for such applications.
In conclusion, tert-butyl 1-chloro-1-sulfamoyl-6-azaspiro[2.5]octane-6-carboxylate (CAS: 2580207-87-8) represents a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, synthetic accessibility, and demonstrated utility in various therapeutic areas position it as an important compound for continued research and development in the pharmaceutical industry. Future studies will likely focus on expanding its applications in targeted drug delivery systems and exploring its potential in emerging therapeutic modalities.
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